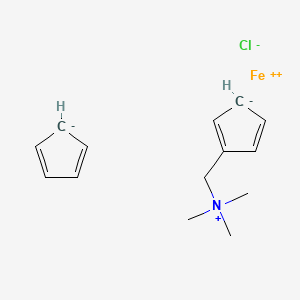
(Ferrocenylmethyl)trimethylammonium chloride
説明
(Ferrocenylmethyl)trimethylammonium chloride is a molecule that can be used to produce 5-hydroxymethylfurfural from glycol ethers . It has been shown to have sustainable reactions under electrolysis conditions, and it can be used as an alternative to viologens . It is also a promising cathode material for aqueous organic redox flow batteries (AORFBs) towards scalable energy storage .
Molecular Structure Analysis
The molecular formula of (Ferrocenylmethyl)trimethylammonium chloride is C14H20ClFeN . Its molecular weight is 293.62 . The crystal data suggests that it forms a monoclinic structure .Chemical Reactions Analysis
(Ferrocenylmethyl)trimethylammonium chloride is used in aqueous redox flow batteries. UV-Vis and gas chromatography studies confirmed the thermal and photolytic Cx -Cp − ligand dissociation decomposition pathways of both discharged and charged states of (Ferrocenylmethyl)trimethylammonium chloride .Physical And Chemical Properties Analysis
(Ferrocenylmethyl)trimethylammonium chloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Aqueous Redox Flow Batteries (AORFBs)
“(Ferrocenylmethyl)trimethylammonium chloride” is a water-soluble ferrocene derivative that shows promise as a cathode material for AORFBs . AORFBs are considered a promising technology for scalable energy storage . The compound’s physicochemical and electrochemical properties, battery performance, and degradation mechanisms have been systematically investigated .
Energy Storage
The compound is used in energy storage due to its role in AORFBs. It contributes to the cycling stability of these batteries . In fact, different ferrocene catholytes, including “(Ferrocenylmethyl)trimethylammonium chloride”, have been studied for their performance and degradation mechanisms .
Structure-Performance Relationship Study
The compound is used in the study of structure-performance relationships in aqueous electrolytes . This helps in understanding the performance of various ferrocene derivatives in AORFBs .
Degradation Mechanism Study
“(Ferrocenylmethyl)trimethylammonium chloride” is also used in the study of degradation mechanisms in aqueous electrolytes . This is crucial for improving the longevity and performance of AORFBs .
Investigation of Ligand-Dissociation Degradation
The compound has been used in studies investigating the ligand-dissociation degradation pathways of ferrocene catholytes . This research can help improve the stability of AORFBs .
Cycling Stability Study
“(Ferrocenylmethyl)trimethylammonium chloride” is used in studies investigating the cycling stability of ferrocene catholytes in AORFBs . These studies have shown that the compound displays good cycling stability .
作用機序
In the case of (Ferrocenylmethyl)trimethylammonium chloride, the electron-donating group strengthens the coordination between the ligand and the Fe 3+ or Fe 2+ center and thus mitigates the ligand-dissociation degradation . This results in improved cycling stability in both half-cell and full-cell flow batteries .
Safety and Hazards
特性
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.C5H5.ClH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIXUCSDNCTDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=C[CH-]C=C1.[CH-]1C=CC=C1.[Cl-].[Fe+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFeN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Ferrocenylmethyl)trimethylammonium chloride | |
CAS RN |
83617-79-2 | |
| Record name | (Ferrocenylmethyl)trimethylammonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



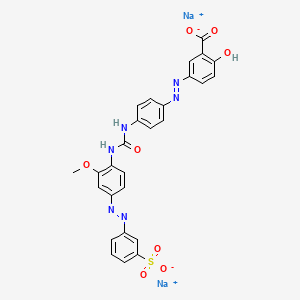



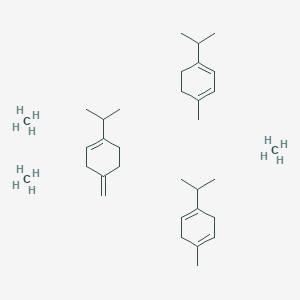

![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)
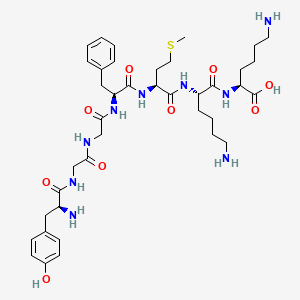
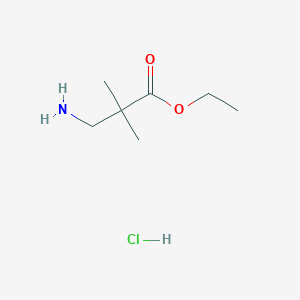
![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)



